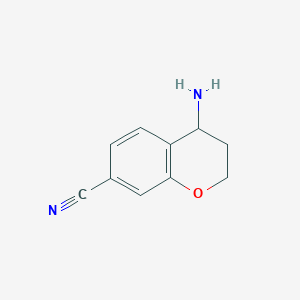
4-Aminochroman-7-carbonitrile
Cat. No. B8694423
M. Wt: 174.20 g/mol
InChI Key: CQRSTZKXYWMYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06919347B2
Procedure details


A dry, 200 mL round bottom flask was charged with 0.85 g (4.83 mmol) of 7-(cyano)-4-chromanone, 3.72 g (48.30 mmol) of ammonium acetate, and 0.91 g (14.45 mmol) of sodium cyanoborohydride. The flask was then purged with argon, and 30 mL of dry methanol was added by syringe. The solution was stirred at room temp for 48 hours. Concentrated HCl was slowly added dropwise until pH<2 was reached. The methanol was then evaporated by rotovap, and 30 mL of water was added to the suspension, which was then washed 3 times with ethyl acetate. The pH was then brought to >10 by adding sodium hydroxide pellets to the stirring aqueous mixture. Saturated sodium chloride was added, and the mixture was then extracted several times with ether and ethyl acetate. The combined organic phase was dried over magnesium sulfate, filtered and evaporated to give 0.51 g (60%) of the desired 7-(cyano)-4-chromanylamine as a pale yellow oil.



Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1)#[N:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+]>>[C:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH:7]([NH2:20])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1)#[N:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C2C(CCOC2=C1)=O
|
|
Name
|
|
|
Quantity
|
3.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temp for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was then purged with argon, and 30 mL of dry methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added by syringe
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated HCl was slowly added dropwise until pH<2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was then evaporated by rotovap, and 30 mL of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the suspension, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed 3 times with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding sodium hydroxide pellets to the stirring aqueous mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated sodium chloride was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was then extracted several times with ether and ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C2C(CCOC2=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.51 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
